molecular formula C9H8N2O4 B2519455 2-Ethoxy-5-nitro-1,3-benzoxazole CAS No. 1803857-00-2

2-Ethoxy-5-nitro-1,3-benzoxazole

Cat. No.: B2519455
CAS No.: 1803857-00-2
M. Wt: 208.173
InChI Key: ZPAALTJALBYTDM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C9H8N2O4 It is a derivative of benzoxazole, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-nitro-1,3-benzoxazole is unique due to the combination of its ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Biological Activity

2-Ethoxy-5-nitro-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly its potential antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current knowledge from various studies regarding its synthesis, biological mechanisms, and potential applications in medicine and industry.

The synthesis of this compound typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction is facilitated by solvents such as ethanol and catalysts like sulfuric acid. This method yields a compound characterized by both an ethoxy and a nitro group, enhancing its reactivity and biological activity.

Key Chemical Reactions

Reaction TypeDescriptionMajor Products
Oxidation Reduction of the nitro group to an amino group2-Ethoxy-5-amino-1,3-benzoxazole
Reduction Hydrolysis of the ethoxy group2-Hydroxy-5-nitro-1,3-benzoxazole
Substitution Replacement of the nitro group with other functional groupsVarious substituted benzoxazole derivatives

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined through broth dilution methods .

Example MIC Values:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis8

These findings suggest that the compound could serve as a potential therapeutic agent against infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, with specific activity noted against colorectal carcinoma (HCT116) cell lines .

IC50 Values in Cancer Cell Lines:

Cell LineIC50 (µM)
HCT11624.5
MCF-730.0
A54928.0

The compound's effectiveness compared to standard chemotherapeutics like 5-fluorouracil highlights its potential as a lead compound for further drug development.

The biological activity of this compound is largely attributed to its structural features:

  • Nitro Group: This group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death in microorganisms.
  • Ethoxy Group: Enhances lipophilicity, facilitating cellular uptake.

Case Studies

Several studies have explored the biological applications of benzoxazole derivatives similar to this compound:

  • Antibacterial Activity Study: A series of benzoxazoles were synthesized and tested for antibacterial properties against E. coli and S. aureus. The most active compounds exhibited MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assessment: A study evaluated the cytotoxic effects on various cancer cell lines using the Sulforhodamine B assay. Compounds similar to this compound showed promising results against resistant cancer types .

Properties

IUPAC Name

2-ethoxy-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9-10-7-5-6(11(12)13)3-4-8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAALTJALBYTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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